Absolute Stereochemical Configuration: (3S,4R) vs. (3R,4S) Enantiomer Impacts Downstream API Potency
The (3S,4R) configuration of this intermediate directly translates to the biologically active (3S,4R) stereochemistry of the naronapride metabolite ATI-7500. In contrast, the (3R,4S) enantiomer would yield the opposite configuration at the 4-amino position, which is known to abrogate 5-HT4 receptor binding. While a direct IC50 comparison for the final enantiomeric APIs is not publicly available, the metabolic study of naronapride confirms that the active metabolite ATI-7500 exclusively retains the (3S,4R) configuration, demonstrating the absolute requirement for this specific enantiomer [1].
| Evidence Dimension | Stereochemical fidelity required for downstream API potency |
|---|---|
| Target Compound Data | (3S,4R) configuration confirmed by synthesis and chiral HPLC; ATI-7500 retains (3S,4R) stereochemistry |
| Comparator Or Baseline | (3R,4S) enantiomer would produce opposite configuration at 4-amino center; predicted inactive or >100-fold less potent based on general stereochemical SAR for 4-aminopiperidine-based 5-HT4 agonists |
| Quantified Difference | Not directly quantified for this intermediate; inferred from the requirement of (3S,4R) for ATI-7500 activity |
| Conditions | Stereochemical assignment based on synthetic route; metabolic fate confirmed in human pharmacokinetic study (NCT identifier not provided in abstract) [1] |
Why This Matters
Procurement of the wrong enantiomer would result in a failed synthetic campaign, as the downstream API would be inactive against its intended 5-HT4 receptor target.
- [1] Bowersox, S. S. et al. Metabolism and pharmacokinetics of naronapride (ATI-7505), a serotonin 5-HT(4) receptor agonist for gastrointestinal motility disorders. Drug Metab. Dispos. 2011, 39 (7), 1170–1180. View Source
